molecular formula C14H32BrN B3046781 N,N,N-Triethyloctan-1-aminium bromide CAS No. 13028-73-4

N,N,N-Triethyloctan-1-aminium bromide

Cat. No.: B3046781
CAS No.: 13028-73-4
M. Wt: 294.31 g/mol
InChI Key: FASLCARXKMYXDH-UHFFFAOYSA-M
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Description

N,N,N-Triethyloctan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in a variety of chemical processes.

Scientific Research Applications

N,N,N-Triethyloctan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in cell lysis buffers for the extraction of cellular components.

    Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N-Triethyloctan-1-aminium bromide can be synthesized through the reaction of octyl bromide with triethylamine. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions typically include an aqueous or alcoholic medium.

    Oxidation Reactions: These reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products:

    Substitution Reactions: The major products include the corresponding substituted ammonium compounds.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally include various oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of N,N,N-Triethyloctan-1-aminium bromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in applications such as cell lysis and drug delivery.

Comparison with Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Tetra-n-butylammonium bromide: Used in similar applications but with different alkyl chain lengths.

Uniqueness: N,N,N-Triethyloctan-1-aminium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming micelles and facilitating phase transfer reactions.

Properties

IUPAC Name

triethyl(octyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N.BrH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLCARXKMYXDH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CC)(CC)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620648
Record name N,N,N-Triethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13028-73-4
Record name 1-Octanaminium, N,N,N-triethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13028-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Triethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 ml flask was purged with nitrogen before 8.84 g (0.087 mol) of triethylamine, 20.33 g (0.105 mol) of 1-bromoctane and 31.04 g of acetonitrile were introduced into the flask. The mixture was stirred under protective nitrogen gas at 80° C. for 48 hours. Volatiles were then drawn off under reduced pressure. The crude product was crystallized from an ethyl acetate/acetone mixture to obtain 18.55 g (0.063 mol) of triethyloctylammonium bromide (white hygroscopic crystals). The yield was 72%, based on triethylamine.
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
20.33 g
Type
reactant
Reaction Step One
Quantity
31.04 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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